molecular formula C18H15N3O2 B2359148 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid CAS No. 1189440-85-4

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid

Cat. No.: B2359148
CAS No.: 1189440-85-4
M. Wt: 305.337
InChI Key: NNBGWOGEUVTVCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-carbaldehyde with 2,6-diaminopyridine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are

Biological Activity

2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid (CAS No. 1189440-85-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C18H15N3O2
  • Molecular Weight : 305.34 g/mol
  • Solubility : Soluble in various organic solvents; specific solubility data indicates high bioavailability potential.
  • Log P : Indicates moderate lipophilicity, suggesting good membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. In a study comparing its efficacy against standard antibiotics, the compound showed comparable inhibition zones:

Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
Klebsiella pneumoniae16 mmCefixime (18 mm)
Streptococcus spp.18 mmAzithromycin (19.5 mm)

This suggests that the compound could be a promising candidate for further development as an antimicrobial agent .

2. Antioxidant Properties

The compound has been evaluated for its free radical scavenging ability using DPPH and ABTS assays. The results indicate that it possesses moderate antioxidant activity, although not as potent as standard antioxidants like ascorbic acid:

Assay TypeIC50 Value (μg/mL)
DPPH150.88
ABTS199.10

These findings highlight its potential role in protecting against oxidative stress-related damage .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

EnzymeIC50 Value (μg/mL)
Acetylcholinesterase0.95
Butyrylcholinesterase0.87

These values are comparable to standard inhibitors like galantamine, indicating potential for development in neuroprotective therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the antibacterial effects against various strains, revealing that the compound's activity is comparable to established antibiotics, warranting further exploration in clinical settings .
  • Neuroprotective Potential : Research indicated that the compound could modulate cholinergic activity, suggesting applications in treating cognitive impairments associated with Alzheimer's disease .
  • Antioxidant Studies : Investigations into its antioxidant capacity revealed significant potential for protecting cells from oxidative damage, which is crucial in preventing chronic diseases .

Properties

IUPAC Name

2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-3-5-19-14(7-11)16-9-13(18(22)23)10-17(21-16)15-8-12(2)4-6-20-15/h3-10H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGWOGEUVTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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